
2-Propenoic acid, 3-sulfopropyl ester, potassium salt (1:1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 3-sulfopropyl ester, potassium salt (1:1), also known as potassium 3-(acryloyloxy)propane-1-sulfonate, is a functional acrylic acid monomer. It is widely used in the synthesis of super water absorbent, superporous polymer hydrogels. The compound is known for its ability to improve hydrogel properties, such as stabilizing waterborne acrylic dispersion, enhancing adhesion, and acting as an ion exchange resin and polyelectrolyte .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-sulfopropyl acrylate potassium salt typically involves the esterification of acrylic acid with 3-hydroxypropyl sulfonate, followed by neutralization with potassium hydroxide. The reaction is carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of 3-sulfopropyl acrylate potassium salt involves large-scale esterification processes, followed by purification steps such as crystallization and filtration. The compound is then dried and packaged for distribution .
Chemical Reactions Analysis
Types of Reactions: 2-Propenoic acid, 3-sulfopropyl ester, potassium salt (1:1) undergoes various chemical reactions, including:
Polymerization: It can be polymerized with other monomers to form hydrogels and other polymeric materials.
Substitution Reactions: The sulfonate group can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Polymerization: Common reagents include initiators like azobisisobutyronitrile (AIBN) and conditions such as elevated temperatures and inert atmospheres.
Substitution Reactions: Reagents like alkyl halides and conditions such as basic or acidic environments are used.
Major Products:
Hydrogels: Formed through polymerization with other monomers.
Substituted Derivatives: Formed through substitution reactions.
Scientific Research Applications
2-Propenoic acid, 3-sulfopropyl ester, potassium salt (1:1) has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of hydrogels and other polymeric materials.
Biology: Employed in the development of in vitro wound infection models.
Medicine: Utilized in the creation of super water absorbent materials for medical applications.
Industry: Applied in the stabilization of waterborne acrylic dispersions and as an ion exchange resin.
Mechanism of Action
Comparison with Similar Compounds
- Potassium 3-sulphonatopropyl acrylate
- Acrylic acid 3-sulfopropyl ester potassium salt
- 2-Propenoic acid 3-sulfopropyl ester potassium salt
Comparison: 2-Propenoic acid, 3-sulfopropyl ester, potassium salt (1:1) stands out due to its unique combination of properties, such as high water absorbency, stability in aqueous dispersions, and ability to form superporous hydrogels . These characteristics make it particularly valuable in applications requiring high-performance hydrogels and stable polymer dispersions .
Properties
Molecular Formula |
C6H10KO5S |
|---|---|
Molecular Weight |
233.31 g/mol |
InChI |
InChI=1S/C6H10O5S.K/c1-2-6(7)11-4-3-5-12(8,9)10;/h2H,1,3-5H2,(H,8,9,10); |
InChI Key |
GBZVJCKJWKZSBW-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCCCS(=O)(=O)O.[K] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


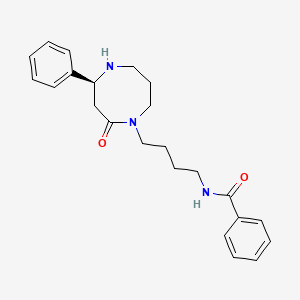

![3-[(6-deoxy-alpha-L-mannopyranosyl)oxy]-14-hydroxybufa-4,20,22-trienolide](/img/structure/B1257178.png)
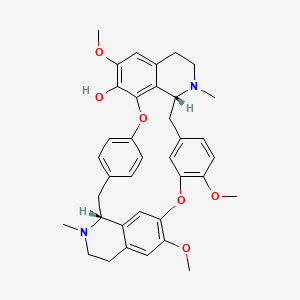

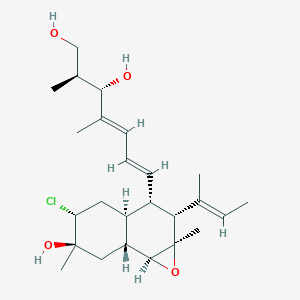
![2-Chloro-3-[2-(4-methylphenyl)-5-tetrazolyl]pyridine](/img/structure/B1257186.png)
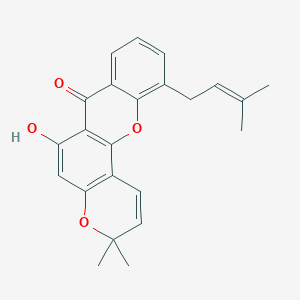
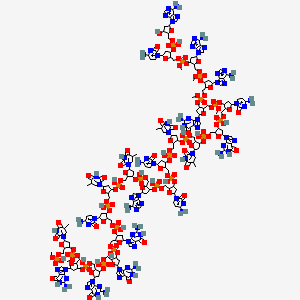
![3-[8,13-Bis(ethenyl)-3,7,12,17-tetramethyl-18-[3-[3-[(10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-yl)amino]propylamino]-3-oxopropyl]porphyrin-21,24-diid-2-yl]-N-[3-[(10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-yl)amino]propyl]propanamide;iron(2+)](/img/structure/B1257191.png)
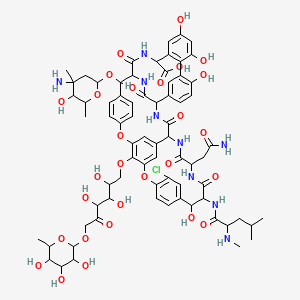
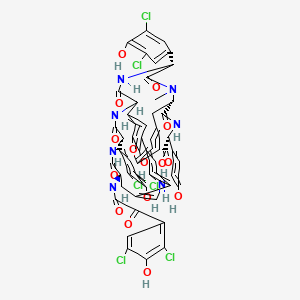
![2-(2-Fluoro-5-methoxyphenyl)-5-methyl-4-[(4-phenyl-1-piperidinyl)methyl]oxazole](/img/structure/B1257195.png)
![2-[[[(1-Ethyl-3,5-dimethyl-4-pyrazolyl)methylamino]-oxomethyl]amino]benzoic acid methyl ester](/img/structure/B1257196.png)
